(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a cyanomethyl group attached to the pyrrolidine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate and a cyanomethylating agent. One common method includes the use of N-cyanomethyl pyrrolidine, which undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- ®-benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Comparison:
- ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity compared to other similar compounds.
- ®-benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate differs in the ester group, which can affect its solubility and interaction with biological targets.
- (S)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is the enantiomer of the compound and may exhibit different biological activities due to its opposite chiral configuration.
This comprehensive overview highlights the significance of ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate in various scientific fields and its potential applications
Properties
IUPAC Name |
tert-butyl (2R)-2-(cyanomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNDDHMLFYORQI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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